Product packaging for Didodecylammonium chloride(Cat. No.:CAS No. 2486-85-3)

Didodecylammonium chloride

Cat. No.: B12649416
CAS No.: 2486-85-3
M. Wt: 390.1 g/mol
InChI Key: SWWQNNDPJXYCNJ-UHFFFAOYSA-N
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Description

DDAC as a Representative Quaternary Ammonium (B1175870) Compound (QAC) in Advanced Studies

Quaternary ammonium compounds are a broad class of chemicals utilized in numerous applications, from industrial processes to consumer products. mass.gov Within this large family, DDAC often serves as a model compound for scientific investigation due to its well-defined structure and amphiphilic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) properties. ontosight.ai This dual characteristic is central to its function as a cationic surfactant. ontosight.aiatamanchemicals.com

Advanced studies frequently employ DDAC to probe fundamental chemical and physical phenomena. For instance, its ability to self-assemble into aggregates like micelles and vesicles in solution is a key area of research. mdpi.com These aggregation behaviors are crucial for applications such as emulsification, where DDAC helps to stabilize mixtures of oil and water, a vital property in the formulation of cosmetics, pharmaceuticals, and cleaning products. chemimpex.com Furthermore, researchers utilize DDAC in studies of cell membrane interactions, as its cationic head can interact with the negatively charged surfaces of cell membranes, providing insights into cellular processes and the mechanisms of antimicrobial action. ontosight.aichemimpex.com

The study of DDAC also contributes to a deeper understanding of the broader class of QACs. By examining its behavior, scientists can extrapolate principles that apply to other QACs with different alkyl chain lengths or counter-ions, aiding in the design of new compounds with tailored properties for specific applications. jku.at

Significance of DDAC in Contemporary Chemical Sciences

The significance of DDAC in modern chemical sciences is underscored by its wide-ranging applications, which stem from its distinct chemical properties. A primary application is its use as a disinfectant and biocide. atamanchemicals.com The positively charged nitrogen atom allows DDAC to bind to and disrupt the negatively charged cell membranes of microorganisms like bacteria, fungi, and viruses, leading to cell lysis and death. ontosight.aiatamanchemicals.com This potent antimicrobial activity has led to its widespread use in healthcare settings for surface disinfection, in the food industry for sanitizing equipment, and in water treatment processes. atamanchemicals.comsmolecule.com

Beyond its biocidal properties, DDAC is a valuable component in materials science. It is employed as a corrosion inhibitor for metals and as an antifouling agent in paints and coatings to prevent the growth of organisms on submerged surfaces. ontosight.ai In the realm of organic synthesis, research has demonstrated the use of DDAC in the formation of vesicular nanoreactors for chemical reactions, such as in the synthesis of (±)-baclofen, showcasing its potential to facilitate and enhance chemical transformations. chemcu.org

The increased focus on environmental science has also brought DDAC to the forefront of research, particularly concerning its fate and impact in various environmental compartments. acs.org Studies investigating its persistence in soil and aquatic ecosystems are crucial for understanding its environmental footprint and for developing sustainable practices for its use and disposal. ontosight.aiacs.org

Interdisciplinary Relevance of Didodecylammonium Chloride Research

The study of DDAC extends far beyond the traditional boundaries of chemistry, demonstrating significant interdisciplinary relevance. In environmental science and toxicology , research focuses on the effects of DDAC on ecosystems. acs.orgresearchgate.net The increased use of QACs, especially during events like the SARS-CoV-2 pandemic, has prompted investigations into their concentrations in wastewater and surface waters and their potential to contribute to antibiotic resistance. mass.govacs.orgresearchgate.net

In agriculture , DDAC is used as a fungicide and has been detected in vegetable samples, raising questions about its application and potential residues in the food chain. smolecule.comresearchgate.net This connects chemical research with food science and public health.

The field of biomedical research also intersects with DDAC studies. Investigations into its immunological effects have revealed that topical application can activate certain immune cells and initiate allergic responses, providing insights into chemical sensitization. nih.gov Furthermore, its application in drug delivery systems is an active area of research, leveraging its surfactant properties to enhance the efficacy of therapeutic agents. chemimpex.com

The development of sustainable technologies is another interdisciplinary area where DDAC research plays a role. For example, its use in creating recyclable nanoreactors for chemical synthesis aligns with the principles of green chemistry. chemcu.org This highlights the connection between materials science, organic chemistry, and environmental sustainability.

Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC24H52ClN ontosight.aichemeo.com
Molecular Weight390.13 g/mol chemeo.com
AppearanceWhite, waxy solid ontosight.ai
Melting Point30-40 °C ontosight.ai
SolubilitySoluble in water and organic solvents like ethanol (B145695) and chloroform. ontosight.aisolubilityofthings.com ontosight.aisolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52ClN B12649416 Didodecylammonium chloride CAS No. 2486-85-3

Properties

CAS No.

2486-85-3

Molecular Formula

C24H52ClN

Molecular Weight

390.1 g/mol

IUPAC Name

N-dodecyldodecan-1-amine;hydrochloride

InChI

InChI=1S/C24H51N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H

InChI Key

SWWQNNDPJXYCNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCCCCCCCCCC.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Didodecylammonium Chloride

Established Synthetic Routes for Didodecylammonium Chloride Production

This compound (DDAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its synthesis is primarily achieved through quaternarization reactions, a fundamental process in organic chemistry.

Quaternarization Reactions and Reaction Mechanisms

The principal method for producing DDAC involves the Menshutkin reaction , a specific type of nucleophilic substitution (SN2) reaction. ntnu.no In this process, a tertiary amine is alkylated with an alkyl halide. ntnu.no For the synthesis of DDAC, this typically involves the reaction of N,N-dimethyldodecylamine with dodecyl chloride. ntnu.no

The reaction mechanism proceeds as follows: The nitrogen atom of the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (dodecyl chloride), which is bonded to a more electronegative halogen atom. This nucleophilic attack results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide ion (chloride). ntnu.no The resulting product is the quaternary ammonium salt, this compound, where the nitrogen atom bears a positive charge, and the chloride ion serves as the counter-ion.

An alternative, though less direct, route involves the reaction of a secondary amine, such as didodecylamine, with a methylating agent like methyl chloride. This reaction also follows a quaternarization pathway to yield the final DDAC product.

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To achieve high yields and purity of DDAC, several reaction parameters must be carefully controlled. ntnu.no These include the molar ratio of reactants, temperature, reaction time, and the choice of solvent. ntnu.nosmolecule.com

ParameterOptimized ConditionImpact on Yield and Purity
Molar Ratio (Amine:Alkyl Halide) A slight excess of the alkylating agent (e.g., 1:1.05) is often employed. smolecule.comThis helps to drive the reaction towards completion and minimize the amount of unreacted tertiary amine in the final product.
Temperature Typically maintained between 75°C and 95°C. smolecule.comHigher temperatures increase the reaction rate, but excessive heat (above 100°C) can lead to the decomposition of reactants and byproducts, thereby reducing the overall yield.
Reaction Time Generally ranges from 4 to 8 hours. smolecule.comSufficient reaction time is crucial to ensure maximum conversion of the starting materials into the desired quaternary ammonium salt.
Solvent Alcohols such as ethanol (B145695) or isopropanol (B130326) are commonly used. smolecule.comThe solvent helps to dissolve the reactants and facilitate the SN2 reaction mechanism.

Post-synthesis purification is also a critical step to remove unreacted precursors and byproducts. Techniques such as solvent extraction and recrystallization are often employed to achieve a high-purity final product.

Functionalization and Derivatization Strategies of DDAC

The chemical structure of DDAC can be modified to impart new functionalities and alter its chemical behavior for specialized applications. These strategies can involve modifications to the alkyl chains or the introduction of reactive groups.

Synthesis of Epoxy-Functionalized Quaternary Ammonium Chloride Derivatives

A significant derivatization strategy involves the introduction of an epoxy group, creating epoxy-functionalized quaternary ammonium chlorides. researchgate.netuzhnu.uz.ua These compounds combine the cationic nature of the quaternary ammonium headgroup with the reactivity of the epoxy ring. researchgate.net

A common synthetic route involves the reaction of a tertiary amine, such as N,N-dimethyldodecylamine, with epichlorohydrin (B41342). researchgate.net In this reaction, epichlorohydrin can act as both a reactant and a solvent. researchgate.net The nitrogen atom of the amine attacks the carbon atom of the epoxide ring in epichlorohydrin, leading to the formation of an epoxy-functionalized quaternary ammonium chloride. researchgate.net The presence of the epoxy group increases the surface activity of these surfactants compared to their non-functionalized counterparts. researchgate.net This enhanced activity is attributed to the potential for hydrogen bonding between adjacent hydrophilic groups. researchgate.net

Structural Modifications and their Impact on Chemical Behavior

Altering the molecular architecture of DDAC has a profound impact on its physicochemical properties, including its self-assembly behavior and surface activity.

Alkyl Chain Length and Symmetry: The length and symmetry of the alkyl chains are critical determinants of the hydrophobic character of the molecule. uzhnu.uz.ua For dialkyldimethylammonium compounds, increasing the alkyl chain length generally leads to a decrease in the critical micelle concentration (CMC), indicating a higher tendency to form aggregates in solution. The symmetrical nature of the two dodecyl chains in DDAC contributes to its specific packing properties in self-assembled structures like vesicles and lamellar phases.

Counter-ion Effects: While this article focuses on the chloride salt, the nature of the counter-ion significantly influences the properties of didodecyldimethylammonium (B1216837) salts. acs.org For instance, didodecyldimethylammonium bromide (DDAB) and DDAC exhibit different solubility and phase behavior in water. acs.org DDAC is sparingly soluble in water, forming cloudy dispersions of bilayer structures. acs.org In contrast, didodecyldimethylammonium salts with hydroxide (B78521) (OH⁻) or acetate (B1210297) (CH₃COO⁻) counter-ions are highly soluble and can form spontaneous vesicles and micelles. acs.org This highlights the crucial role of counter-ion binding to the surfactant headgroup in modulating intermolecular interactions and self-assembly. acs.org

The ability to tune these structural features allows for the rational design of didodecylammonium-based surfactants with tailored properties for a wide range of applications.

Physicochemical Behavior and Colloidal Science of Didodecylammonium Chloride

Surface Activity and Interfacial Phenomena of DDAC

The amphiphilic nature of Didodecylammonium chloride drives its accumulation at interfaces, where it alters the interfacial properties, such as surface tension. This behavior is fundamental to its role in various applications.

Mechanism of Surface Tension Reduction and Wetting Enhancement

This compound, as a cationic surfactant, effectively reduces the surface tension of water. In an aqueous solution, the DDAC molecules preferentially orient themselves at the air-water interface. The hydrophobic dodecyl chains align towards the air, minimizing their unfavorable contact with water, while the hydrophilic cationic head remains in the aqueous phase. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, leading to a decrease in surface tension. A 1 g/L solution of a similar compound, didecyldimethylammonium chloride, exhibits a surface tension of 25.82 mN/m at 20°C, demonstrating the significant surface activity of such double-chain quaternary ammonium (B1175870) compounds.

The reduction in surface tension is directly linked to the enhancement of wetting. By lowering the surface tension of the aqueous solution, DDAC facilitates the spreading of the liquid over a solid surface. This occurs because the lowered surface energy of the liquid makes it more energetically favorable for the liquid to increase its contact area with the solid, thereby improving its wetting characteristics. The efficiency of wetting is also influenced by the nature of the solid surface and the interactions between the surfactant and the surface.

Adsorption Behavior at Interfaces (e.g., air-water, solid-liquid)

The accumulation of DDAC at interfaces is a spontaneous process driven by the reduction of the system's free energy. At the air-water interface, the adsorption of DDAC molecules forms a monolayer, with the hydrophobic tails extending into the air and the hydrophilic heads remaining in the water. This adsorption continues until the interface is saturated with DDAC molecules.

At the solid-liquid interface, the adsorption of DDAC is more complex and depends on the nature of the solid surface. For negatively charged surfaces, such as silica and mica, the adsorption of the cationic DDAC is initially driven by electrostatic attraction. As the concentration of DDAC increases, hydrophobic interactions between the adsorbed surfactant molecules become more significant, leading to the formation of aggregates on the surface.

Studies on the closely related compound didodecyldimethylammonium (B1216837) bromide (DDAB) on silica and mica surfaces provide insights into the likely behavior of DDAC. On these negatively charged surfaces, DDAB has been shown to form a complete bilayer at concentrations below its critical micelle concentration (CMC). This bilayer is found to be very stable and difficult to remove by rinsing with water or salt solutions, suggesting that hydrophobic interactions within the adsorbed layer play a crucial role in the irreversibility of the adsorption cam.ac.uk. The structure of the adsorbed layer is influenced by the charge density of the solid surface, with a complete bilayer forming more readily on the highly charged mica surface compared to silica cam.ac.uk.

Self-Assembly and Aggregation Phenomena of this compound

Above a certain concentration in a solution, individual surfactant molecules begin to associate into organized structures known as aggregates or micelles. This process of self-assembly is a hallmark of surfactant behavior and is driven by the hydrophobic effect.

Micellization Behavior in Aqueous and Non-Aqueous Media

In aqueous media, the formation of micelles is a mechanism to minimize the unfavorable contact between the hydrophobic dodecyl chains of DDAC and the surrounding water molecules. The hydrophobic tails aggregate to form the core of the micelle, while the hydrophilic cationic heads form the outer shell, which remains in contact with the water. The structure of these micelles can vary, with double-chain surfactants like DDAC often forming more complex structures such as vesicles or lamellar phases, in addition to spherical or cylindrical micelles. The self-assembly of didodecyldimethylammonium (DDA+) surfactants is strongly influenced by the counterion, with different counterions leading to a variety of lyotropic liquid crystal phases and micellar structures acs.org.

While micellization is most commonly studied in aqueous solutions, the aggregation behavior of surfactants can also be observed in non-aqueous polar solvents. The principles of solvophobic and solvophilic interactions still apply, though the nature and strength of these interactions will differ from those in water.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. Below the CMC, DDAC exists predominantly as individual molecules (monomers) in solution. As the concentration approaches the CMC, the interface becomes saturated with surfactant molecules. Above the CMC, any additional surfactant molecules added to the solution will primarily form micelles. The critical micelle concentration of didecyldimethylammonium chloride in water is reported to be 0.39 g/L at 25°C.

Several factors can influence the CMC of DDAC:

Structure of the Hydrophobic Group: The presence of two long dodecyl chains in DDAC results in a significantly lower CMC compared to single-chain surfactants with the same head group. This is due to the increased hydrophobicity of the molecule.

Nature of the Head Group: The cationic nature of the head group leads to electrostatic repulsion between the molecules at the micelle surface, which opposes micellization and tends to increase the CMC compared to non-ionic surfactants.

Counterion: The type of counterion can affect the CMC. More strongly bound counterions can partially neutralize the charge of the head groups, reducing repulsion and lowering the CMC.

Addition of Electrolytes: The addition of an electrolyte to a solution of an ionic surfactant like DDAC generally lowers the CMC. The added ions screen the electrostatic repulsion between the charged head groups, making it easier for micelles to form nih.gov.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, with a minimum at a certain temperature researchgate.net. This behavior is a result of the interplay between the temperature dependence of the hydrophobic effect and the hydration of the hydrophilic head group.

Organic Additives: The presence of organic molecules in the solution can also affect the CMC by altering the solvent properties or by being incorporated into the micelles.

The process of micellization is governed by thermodynamic principles, and the spontaneity of the process is determined by the change in Gibbs free energy (ΔG_mic). The Gibbs free energy of micellization is related to the enthalpy (ΔH_mic) and entropy (ΔS_mic) of the process by the equation:

ΔG_mic = ΔH_mic - TΔS_mic

The enthalpy of micellization (ΔH_mic) for ionic surfactants is often small and can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature nih.gov. The temperature dependence of the CMC can be used to determine the thermodynamic parameters of micellization. A minimum in the CMC versus temperature plot corresponds to a point where the enthalpy of micellization is zero nih.gov.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

CompoundPropertyValueConditions
Didecyldimethylammonium chlorideSurface Tension25.82 mN/m1 g/L solution at 20°C
Didecyldimethylammonium chlorideCritical Micelle Concentration (CMC)0.39 g/LIn water at 25°C
Didodecyldimethylammonium bromide (DDAB)Adsorbed Layer on MicaComplete bilayerBelow CMC
Didodecyldimethylammonium bromide (DDAB)Adsorbed Layer on SilicaComplete bilayerAt CMC

Vesicle Formation and Characterization

This compound (DDAC), a double-chain cationic surfactant, readily self-assembles into vesicles in aqueous solutions. This process is primarily driven by the hydrophobic effect, which encourages the aggregation of the dodecyl chains to minimize their contact with water, while the hydrophilic ammonium head groups remain exposed to the aqueous environment. The stability of these vesicles is influenced by a balance of forces, including electrostatic repulsion between the positively charged head groups, which prevents vesicle fusion and flocculation, and the van der Waals forces between the hydrocarbon tails that hold the bilayer together.

The formation and stability of vesicles are also dependent on factors such as concentration, temperature, and the presence of electrolytes. For instance, in the closely related compound dioctadecyldimethylammonium chloride (DODAC), large unilamellar vesicles can be formed by methods like chloroform vaporization. These vesicles exhibit ideal osmometer behavior in the presence of substances like KCl and sucrose, indicating a stable, semi-permeable membrane structure. However, smaller vesicles created through sonication may show less stability and can flocculate upon the addition of electrolytes like KCl rsc.orgjmaterenvironsci.com. The stability of such cationic vesicles is attributed to the electrostatic repulsive forces between them researchgate.net.

One of the key parameters characterizing vesicle stability is the gel-to-liquid-crystalline phase transition temperature (Tc). Below this temperature, the alkyl chains are in a more ordered, gel-like state (Lβ), and above it, they are in a disordered, liquid-crystalline state (Lα). This transition significantly affects the permeability and mechanical properties of the vesicle membrane rsc.orgjmaterenvironsci.comacs.org.

The characterization of DDAC vesicles often involves a variety of techniques to determine their size, morphology, and surface properties. Dynamic light scattering (DLS) is commonly used to measure the hydrodynamic radius of the vesicles, while transmission electron microscopy (TEM), particularly cryo-TEM, provides direct visualization of their size and lamellarity (the number of bilayers).

Interactive Data Table: Comparison of Vesicle Properties
PropertyLarge DODAC Vesicles (Chloroform Vaporization)Small Sonicated DODAC Vesicles
Mean External Diameter 0.5 µm-
Internal Volume 9.0 ± 1.3 L/mol0.13 ± 0.2 L/mol
Osmotic Behavior (vs. KCl/Sucrose) IdealNon-responsive
Response to KCl StableFlocculation

Data sourced from Ribeiro, A. M., & Chaimovich, H. (1983). Biochimica et Biophysica Acta (BBA) - Biomembranes, 733(1), 172-179. rsc.orgjmaterenvironsci.com

The self-assembled structures of DDAC are not static and can undergo morphological transitions in response to changes in environmental conditions such as temperature, concentration, or the addition of other molecules. A notable example is the temperature-induced transition from vesicles to micelles. This phenomenon has been observed in mixed cationic surfactant systems, such as those containing didodecyldimethylammonium bromide (DDAB), a close analog of DDAC. Increasing the temperature can shift the equilibrium from bilayer vesicles to smaller, spherical or rod-like micelles rsc.orgacs.org.

This transition is driven by changes in the molecular packing parameter. At lower temperatures, the double-chain structure of DDAC favors a cylindrical or truncated cone shape, leading to the formation of bilayers and vesicles. As the temperature increases, the kinetic energy of the surfactant molecules rises, leading to greater disorder in the alkyl chains. This can effectively increase the headgroup area relative to the tail volume, favoring a more conical shape that promotes the formation of micelles with higher curvature. This vesicle-to-micelle transition can be monitored by techniques such as turbidity and conductivity measurements, as well as visualized directly using cryo-TEM rsc.orgacs.org.

Influence of Counterions on Self-Assembly Structures

The counterion plays a crucial role in modulating the self-assembly of ionic surfactants like DDAC. For didodecyldimethylammonium (DDA+) surfactants, the nature of the counterion significantly affects the resulting aggregate structures, which can range from micelles to various lyotropic liquid crystal phases nih.govekb.egnih.gov. The chloride ion in DDAC is considered to be a weakly binding counterion compared to others like bromide or nitrate nih.gov.

The binding affinity of the counterion to the surfactant headgroup influences the effective headgroup size and the degree of charge neutralization at the aggregate surface. Weakly binding counterions like chloride lead to stronger electrostatic repulsion between the headgroups. This disfavors structures with high curvature, such as small spherical micelles, and promotes the formation of aggregates with lower curvature, like lamellar phases. Studies have shown that the maximum swelling of the lamellar phase for DDA+ with chloride as the counterion is limited compared to systems with bromide or nitrate ions, which can swell to a much greater extent nih.gov. This is attributed to the weaker binding of Cl-, which results in less screening of the electrostatic repulsion between the bilayers nih.gov.

The influence of the counterion is also evident when comparing the phase behavior of DDAC with its bromide analog, DDAB. While both form lamellar structures, the specific conditions for phase transitions and the stability of different phases can vary acs.org. The choice of counterion can determine whether the system forms micelles, vesicles, or more complex liquid crystalline phases at a given concentration and temperature nih.govekb.egnih.gov. For example, with DDA+, phosphate and carbonate counterions can stabilize an extended isotropic micellar solution, whereas oxalate counterions tend to form bilayer structures in dilute solutions ekb.egnih.gov. The behavior with chloride is often used as a benchmark for comparison with these other counterions nih.gov.

Interactive Data Table: Counterion Effect on DDA+ Surfactant Assembly
CounterionPredominant Aggregate Structure in Dilute SolutionLamellar Phase (Lα) SwellingRelative Binding Affinity
Chloride (Cl⁻) Bilayers/VesiclesLow (< 200 Å)Weak
Bromide (Br⁻) Bilayers/VesiclesHigh (~1000 Å)Stronger than Cl⁻
Nitrate (NO₃⁻) Bilayers/VesiclesHigh (~1000 Å)Stronger than Cl⁻
Phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) MicellesForms at high concentrationWeaker than Cl⁻
Oxalate (HC₂O₄⁻) BilayersLow (< 200 Å)Similar to Cl⁻

Data synthesized from Liu, C. K., & Warr, G. G. (2015). Langmuir, 31(10), 2936-2945. nih.gov

Impact of Solvent Polarity and Temperature on Aggregation Pathways

The aggregation behavior of DDAC is highly sensitive to the properties of the solvent, particularly its polarity, and to the system's temperature. These two factors can significantly alter the thermodynamics of self-assembly and dictate the preferred morphology of the aggregates.

Solvent Polarity: Changes in solvent polarity, for instance by adding a co-solvent to an aqueous solution, can affect the aggregation of DDAC. A decrease in solvent polarity generally weakens the hydrophobic effect, which is the primary driving force for aggregation. This can lead to an increase in the critical micelle concentration (CMC) or critical aggregation concentration (CAC). The addition of a co-solvent can also modify the dielectric constant of the medium, which in turn influences the electrostatic interactions between the cationic headgroups. Lowering the solvent polarity can reduce the repulsion between headgroups, potentially favoring the formation of more compact or differently shaped aggregates researchgate.net. For other cationic surfactants, the presence of water in non-aqueous polar solvents has been shown to promote aggregation at lower concentrations by enhancing the cohesive forces between water molecules and affecting the charge density at the micelle interface nih.gov.

Temperature: Temperature has a complex effect on the aggregation of DDAC. Generally, an increase in temperature provides thermal energy that can disrupt the ordered packing of the alkyl chains, favoring more disordered structures. As mentioned previously, this can induce a transition from vesicles to micelles rsc.orgacs.org. The CMC of ionic surfactants also exhibits a temperature dependence, often decreasing to a minimum value and then increasing as the temperature rises further jmaterenvironsci.commdpi.com.

The phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is a key temperature-dependent event for DDAC aggregates. This transition involves the "melting" of the hydrocarbon chains, which significantly alters the physical properties of the bilayers, such as their fluidity and permeability acs.org. For dioctadecyldimethylammonium chloride (DODAC), this transition is sharp and well-defined rsc.orgjmaterenvironsci.com. The temperature at which this transition occurs is influenced by the length and degree of saturation of the alkyl chains, as well as the nature of the counterion and the presence of any additives acs.org.

Phase Behavior of DDAC Systems

Lyotropic Liquid Crystalline Phases Formed by this compound

In mixtures with a solvent like water, DDAC exhibits lyotropic liquid crystallinity, meaning it forms various ordered phases as a function of concentration and temperature researchgate.net. The primary structures are based on the lamellar bilayer, a consequence of the molecule's geometry with two long hydrocarbon tails.

At lower surfactant concentrations, DDAC typically forms a lamellar phase (Lα), where bilayers of surfactant molecules are separated by layers of water. This phase is characterized by a one-dimensional periodicity. The swelling of this lamellar phase, which is the uptake of water between the bilayers, is governed by a balance between attractive van der Waals forces and repulsive electrostatic and hydration forces. For DDAC, the swelling is one-dimensional, indicating that the surfactant bilayers remain largely unaffected during the swelling process, and it is the thickness of the water layers that increases acs.org.

As the concentration of DDAC increases, other lyotropic phases can emerge. In the related system of didecyldimethylammonium chloride (a C10 analog), a phase diagram constructed with a nonionic surfactant (alkyl polyglycoside) and water revealed a micellar phase at low concentrations, a region of coexisting micellar and lamellar phases, and a pure lamellar phase at higher concentrations fz-juelich.de. For other double-chain cationic surfactants, such as didodecyldimethylammonium bromide (DDAB), transitions to cubic or hexagonal phases have been observed, particularly with the introduction of additives that can modulate the curvature of the surfactant-water interface. While the simple binary system of DDAC and water is dominated by the lamellar phase, the formation of reversed hexagonal liquid crystalline phases has been reported in more complex, multi-component systems containing DDAC (or its longer-chain analog DODMAC), an alcohol, an oil, and water mdpi.comfz-juelich.de.

The main lyotropic phases observed for double-chain cationic surfactants include:

Lamellar Phase (Lα): Characterized by parallel bilayers of surfactant separated by water layers. This is the predominant phase for DDAC in water acs.org.

Hexagonal Phase (H₁ or H₂): Consists of cylindrical micelles packed in a hexagonal array. Reversed hexagonal phases (H₂) have been observed in DDAC-containing multi-component systems mdpi.comfz-juelich.de.

Cubic Phase (I₁ or I₂): These are highly viscous, isotropic phases with complex, bicontinuous structures or ordered spherical micelles.

Binary and Ternary Phase Diagram Investigations

The phase behavior of this compound (DDACl) in binary and ternary systems is crucial for understanding its self-assembly and interaction with other components, which dictates its application in various fields. Investigations into its phase diagrams reveal the formation of several lyotropic liquid crystalline structures.

In binary systems with water, this compound exhibits a rich polymorphism, forming different phases depending on the concentration and temperature. A schematic phase diagram of the DDACl/water system reveals the presence of several distinct phases: a smectic-like lamellar phase (L), a nematic phase (N), a hexagonal phase (H), and isotropic phases (I). acs.org Additionally, a region where the smectic-like lamellar and isotropic phases coexist (L+I) and an intermediate isotropic phase (II) have been identified. acs.org

Studies on the closely related compound, didodecyldimethylammonium bromide (DDAB), provide further insight into the phase behavior of such dialkyl chain surfactants. The DDAB-water system shows a transition from a frozen lamellar phase (Lβ) to a fluid lamellar phase (Lα) at a specific temperature, known as the Krafft temperature. fz-juelich.de Below the Krafft eutectic, a coexistence of surfactant hydrate crystals and water is observed. fz-juelich.de At intermediate temperatures, these crystal hydrates melt into the fluid lamellar phase. fz-juelich.de

Table 1: Phases Observed in the this compound (DDACl)/Water Binary System

Phase DesignationPhase TypeDescription
LSmectic-like LamellarMolecules are arranged in bilayers, similar to a smectic liquid crystal.
NNematicMolecules have long-range orientational order but no positional order.
HHexagonalCylindrical micelles are packed in a hexagonal lattice.
IIsotropicMolecules are randomly oriented, forming a clear solution.
L+ICoexistenceA region where the lamellar and isotropic phases are in equilibrium.
IIIntermediate IsotropicAn isotropic phase observed between other ordered phases.

Note: This table is based on a schematic phase diagram and describes the types of phases observed. acs.org The precise temperature and concentration boundaries are not specified in the available literature.

In ternary systems, the addition of a third component, typically an oil or a co-surfactant, further diversifies the phase behavior. For the analogous didodecyldimethylammonium bromide (DDAB) in a ternary system with water and dodecane, a variety of structures are observed. These include two distinct lamellar liquid crystalline phases with different water content, a hexagonal liquid crystalline phase, a highly variable microemulsion structure (L2 phase), and a cubic phase. researchgate.net

The formation of these phases in ternary systems is dependent on the relative concentrations of the three components. For instance, in a system of 1-dodecylpyridinium bromide (a single-chain cationic surfactant), water, and dodecanol (a co-surfactant), the phase diagram is dominated by a lamellar liquid crystalline phase, with the formation of cubic and reverse hexagonal phases upon the addition of dodecanol. nih.gov While a specific ternary phase diagram for this compound with quantitative data is not available, the behavior of similar systems suggests a rich and complex phase landscape.

Table 2: Potential Phases in a Ternary System of this compound/Water/Oil (Hypothetical)

Phase TypeDescription
Microemulsion (L2)A thermodynamically stable, isotropic dispersion of water and oil, stabilized by the surfactant.
Lamellar (Lα)Surfactant bilayers separated by layers of water and/or oil.
Hexagonal (H1/H2)Cylindrical micelles (oil-in-water, H1) or reverse micelles (water-in-oil, H2) arranged in a hexagonal lattice.
CubicA bicontinuous or micellar structure with cubic symmetry.

Note: This table is hypothetical and based on the observed behavior of the similar compound didodecyldimethylammonium bromide in a ternary system with water and dodecane. researchgate.net

Molecular Interactions and Mechanistic Insights of Didodecylammonium Chloride

Interaction of DDAC with Biological Membranes at the Molecular Level

Didodecylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound characterized by a positively charged nitrogen headgroup and two twelve-carbon alkyl chains. This amphiphilic structure is central to its interaction with and disruption of biological membranes.

The primary mechanism by which DDAC affects biological membranes involves the disruption of the lipid bilayer's structural integrity. The two hydrophobic dodecyl chains of the DDAC molecule readily insert themselves into the hydrophobic core of the cell membrane, while the cationic headgroup interacts with the negatively charged outer surface of the membrane. This intercalation of the alkyl chains disrupts the ordered packing of the phospholipid tails, leading to an increase in membrane fluidity. nih.gov Research using liposomes as model membranes has shown that DDAC induces a phase transition in the lipid bilayer at concentrations around 3 mg/L. nih.govresearchgate.net

This structural perturbation directly leads to significant changes in membrane permeability. nih.gov The disorganization of the lipid bilayer compromises its function as a selective barrier, allowing for the uncontrolled passage of substances into and out of the cell. researchgate.net The biocidal activity of quaternary ammonium compounds like DDAC is largely attributed to this loss of barrier function and the resulting destabilization of the cell's internal environment. researchgate.net

Table 1: Concentration-Dependent Effects of DDAC on E. coli
EffectDDAC Concentration (mg/L)Source
Minimum Inhibitory Concentration (MIC)1.3 nih.gov
Induction of Membrane Phase Transition~3 nih.govresearchgate.net
Leakage of Intracellular Macromolecules3 - 4 nih.govresearchgate.net

The DDAC-induced increase in membrane permeability culminates in the leakage of essential intracellular components. researchgate.net The process begins with the disruption of the membrane's ability to maintain critical ion gradients. This leads to an efflux of small ions, such as potassium, from the cytoplasm, which disrupts the cell's osmoregulation. researchgate.net

As the membrane damage becomes more severe with increasing DDAC concentration, larger molecules begin to leak out. Studies have demonstrated that at concentrations between 3 and 4 mg/L, DDAC causes the leakage of intracellular macromolecules, including proteins and enzymes like β-galactosidase, from Escherichia coli cells. nih.govresearchgate.net This loss of vital cellular contents, including proteins and nucleic acids, coupled with the disruption of nutrient transport and waste discharge, ultimately leads to cell death. researchgate.net

At the molecular level, the interaction between DDAC and the cell membrane is initiated by electrostatic attraction. nih.gov The positively charged quaternary ammonium headgroup of DDAC is drawn to the net negative charge of bacterial cell membranes, which are rich in anionic phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin. nih.gov This initial electrostatic binding facilitates the subsequent insertion of the hydrophobic tails into the lipid bilayer. nih.gov

Molecular dynamics simulations suggest that this interaction can lead to a lateral reorganization of the membrane components, with DDAC molecules attracting and promoting the clustering of negatively charged lipids. nih.gov This clustering further destabilizes the membrane structure. The interaction is not uniform across all phospholipid types; the specific composition of the membrane's phospholipids can influence the extent and nature of DDAC's disruptive effects.

DDAC Interactions in Mixed Surfactant Systems

When DDAC, a cationic surfactant, is mixed with an anionic surfactant, strong synergistic effects are often observed. researchgate.net This synergy arises primarily from the powerful electrostatic attraction between the oppositely charged headgroups of the two types of surfactant molecules. researchgate.netmdpi.com This attraction helps to neutralize the electrostatic repulsion that would typically exist between the headgroups of a single ionic surfactant, allowing the molecules to pack more closely and efficiently at interfaces and in self-assembled structures like micelles. researchgate.net

The mixture of cationic DDAC and an anionic surfactant in an aqueous solution leads to the spontaneous self-assembly of "catanionic" complexes. The formation of these complexes is driven by both the electrostatic attraction between the headgroups and the hydrophobic interactions between the alkyl tails. researchgate.net

The nature of the anionic surfactant's headgroup significantly influences the strength of the interaction and the properties of the resulting complex. Isothermal titration calorimetry (ITC) has been used to characterize these interactions by measuring the enthalpy change (ΔH) upon mixing. Studies comparing DDAC with various anionic surfactants have shown that molecules with sulfate (B86663) and sulfonate headgroups exhibit a much stronger interaction and higher enthalpy changes when mixed with DDAC compared to those with carboxylate-based headgroups. mdpi.com This suggests a stronger binding affinity between DDAC and sulfate/sulfonate surfactants. mdpi.com These findings can be used to predict the compatibility and interaction strength in mixed-surfactant formulations. mdpi.com

Table 2: Interaction of DDAC with Different Anionic Surfactant Functional Groups
Anionic Functional GroupRelative Interaction Strength with DDACObserved CharacteristicsSource
Sulfate / SulfonateStrongHigher enthalpy changes (ΔH) and higher conductivity profiles in mixtures. mdpi.com
CarboxylateWeakerLower enthalpy changes (ΔH) compared to sulfate/sulfonate groups. mdpi.com

Interaction with Inorganic Surfaces and Minerals

This compound (DDAC), as a cationic surfactant, exhibits significant interactions with various inorganic surfaces and minerals. This interaction is fundamental to its application in processes such as froth flotation, where it acts as a collector, selectively rendering certain mineral surfaces hydrophobic. The adsorption of DDAC onto mineral surfaces is governed by a combination of mechanisms, primarily electrostatic forces and non-electrostatic interactions, which are influenced by factors such as the surface charge of the mineral, the pH of the aqueous solution, and the concentration of the surfactant.

Adsorption Mechanisms on Mineral Surfaces (e.g., in flotation)

The primary mechanism for the adsorption of this compound onto the surfaces of many silicate (B1173343) minerals, such as quartz and feldspar, is electrostatic attraction. In aqueous solutions, the didodecylammonium ion (DDA+) is positively charged. Minerals like quartz possess a negative surface charge over a wide pH range, creating a strong electrostatic driving force for the adsorption of the cationic DDA+ ions.

The adsorption process can be described in several stages. At low concentrations, individual DDA+ ions adsorb onto the negatively charged sites on the mineral surface. As the concentration increases, the adsorbed ions may form hemimicelles, which are two-dimensional aggregates of surfactant molecules on the surface. This hemimicelle formation is driven by the hydrophobic interactions between the dodecyl chains of the adsorbed DDA+ ions, leading to a significant increase in adsorption density and rendering the mineral surface hydrophobic. This induced hydrophobicity is the key to the role of DDAC as a collector in flotation, allowing air bubbles to attach to the mineral particles and carry them to the froth.

The pH of the solution plays a critical role in the adsorption process. The surface charge of minerals is often pH-dependent. For instance, the negative surface charge of quartz increases with increasing pH, which can enhance the electrostatic attraction and adsorption of the cationic collector. Conversely, at very low pH, the surface may become less negative or even positive, hindering the adsorption of DDA+.

The effectiveness of this compound as a flotation collector is demonstrated by its ability to increase the recovery of specific minerals with increasing concentration.

Flotation Recovery of Sillimanite as a Function of this compound (DAC) Concentration at pH 7.0

This compound Concentration (mol/L)Flotation Recovery (%)
1.00E-04~20
2.00E-04~45
3.00E-04~70
4.00E-04~85
5.00E-04~90
6.00E-04~92
Data sourced from a study on the flotation of sillimanite. researchgate.net

Electrostatic Interactions at Mineral-Water Interfaces

The interaction of this compound at the mineral-water interface is fundamentally governed by electrostatic forces. Most minerals acquire a surface charge when in contact with water due to the dissociation of surface hydroxyl groups or the dissolution of lattice ions. This surface charge creates an electrical double layer at the interface. The zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane and is a key indicator of the surface charge and the stability of colloidal dispersions.

When this compound is introduced into the system, the positively charged didodecylammonium ions are attracted to negatively charged mineral surfaces. This adsorption of cationic surfactant molecules progressively neutralizes the negative surface charge. As the concentration of the surfactant increases, the surface charge can be reversed, leading to a positive zeta potential. This charge reversal indicates that the adsorption has gone beyond simple charge neutralization and that a layer of surfactant, with the charged head groups oriented towards the aqueous phase, has formed on the mineral surface.

The modification of the surface charge by this compound is a critical aspect of its function in flotation. By altering the electrostatic interactions between mineral particles, it can influence the dispersion and aggregation behavior of fines, which in turn affects the efficiency of the flotation process.

The effect of a similar cationic collector, bisdecyldimethylammonium chloride (DDAC), on the zeta potential of fluorapatite (B74983) and K-feldspar illustrates this principle of surface charge modification.

Zeta Potential of Mineral Surfaces Before and After Collector (DDAC) Addition at pH 3.0

MineralConditionZeta Potential (mV)
FluorapatiteWithout DDAC+5.0
With DDACData not specified
K-feldsparWithout DDAC-22.5
With DDACData not specified
This data demonstrates the initial surface charges of the minerals before the addition of a cationic collector. researchgate.net The addition of a cationic collector like DDAC would be expected to shift the zeta potential of K-feldspar to a more positive value due to electrostatic adsorption.

Advanced Applications of Didodecylammonium Chloride in Materials Science and Nanotechnology

DDAC as a Component in Nanomaterial Synthesis

The self-assembly properties of DDAC make it an invaluable tool for the bottom-up fabrication of nanomaterials. It can act as a template, a surface modifier, or a capping agent, providing control over the size, shape, and stability of nanoscale structures.

In template-directed synthesis, molecules are used as structural guides to direct the formation of materials with specific, controlled architectures. DDAC, as a cationic surfactant, can self-assemble into various structures such as micelles or vesicles in solution, which can then serve as templates for the synthesis of nanostructures and hybrid materials.

The process typically involves the interaction of the positively charged head group of DDAC with anionic inorganic precursors. This interaction guides the nucleation and growth of the inorganic material around the surfactant assembly. The long hydrophobic tails of DDAC play a crucial role in defining the spacing and organization of the resulting nanostructures. After the material is formed, the organic template can be removed, often through calcination, leaving behind a porous nanostructure with a high surface area. This method allows for the precise engineering of mesoscopic structures of various materials, including noble metals.

A notable example is the use of dioctadecyldimethylammonium chloride (a compound structurally similar to DDAC) as a functional amphiphilic surfactant to template the synthesis of noble metal nanomaterials with advanced structures. researchgate.net The ability of such surfactants to form vesicles and cylindrical micelles allows for the precise creation of complex nanostructures. researchgate.net

Template-Directed Synthesis ParameterInfluence on Nanostructure
Surfactant ConcentrationAffects micelle shape and size, influencing the dimensions of the resulting nanostructure.
pH of the SolutionCan alter the charge of the inorganic precursors, affecting their interaction with the DDAC template.
TemperatureInfluences the self-assembly of DDAC and the kinetics of the inorganic material's formation.
CounterionsCan impact the packing of surfactant molecules, leading to different template structures.

This templating approach is not limited to single-component materials. It is also employed in the synthesis of organic-inorganic hybrid materials. In this context, the DDAC template can help to organize both the organic and inorganic components into a cohesive and structured composite material, leading to materials with combined and often enhanced properties.

The surface properties of colloidal particles are critical to their stability, dispersibility, and functionality. DDAC is utilized to modify the surfaces of particles like silica and gold nanoparticles, altering their chemical and physical characteristics.

The primary mechanism for the surface modification of negatively charged colloidal particles, such as silica and citrate-stabilized gold nanoparticles, is the electrostatic attraction between the cationic head group of DDAC and the anionic surface of the particle. This interaction leads to the formation of a DDAC layer on the particle's surface. The two long dodecyl chains of the DDAC molecule then extend outwards, transforming the surface from hydrophilic to hydrophobic.

This surface modification can prevent the aggregation of nanoparticles in solution by providing steric hindrance between particles. Furthermore, the functionalized surface can be used for further chemical reactions or to control the interaction of the nanoparticles with their environment. For instance, modifying the external surface of mesoporous silica nanoparticles with quaternary ammonium (B1175870) compounds can influence their drug-loading and release properties.

Particle TypePurpose of DDAC Surface ModificationResulting Surface Property
Silica NanoparticlesImprove dispersion in non-polar solvents; prevent aggregation. nih.govrsc.orgHydrophobic
Gold NanoparticlesEnhance stability in biological media; provide a platform for further functionalization.Can be tuned based on the density of the DDAC layer.

Colloidal quantum dots (QDs) are semiconductor nanocrystals with size-dependent optical and electronic properties. During their synthesis, capping agents are crucial for controlling their growth, passivating surface defects, and providing colloidal stability. inflibnet.ac.innih.govnih.govresearchgate.net

DDAC can function as a capping agent due to its molecular structure. The ammonium head group can bind to the surface of the quantum dot, while the long alkyl chains provide a protective layer. This layer prevents the aggregation of the QDs and protects their surface from the surrounding environment, which is essential for maintaining their high quantum yield of luminescence.

The use of ammonium salts as capping agents is a known strategy in quantum dot research. The long hydrophobic chains of DDAC contribute to the solubility of the QDs in organic solvents, which is often a requirement for their incorporation into various devices and materials. The choice of capping agent can significantly influence the final properties of the quantum dots, including their size, shape, and photoluminescence characteristics.

Function of DDAC as a Capping AgentImpact on Quantum Dot Properties
Controls crystal growthInfluences the final size and size distribution of the quantum dots.
Passivates surface trap statesReduces non-radiative recombination, leading to higher photoluminescence quantum yield.
Provides steric stabilizationPrevents aggregation and enhances the colloidal stability of the quantum dots.
Influences solubilityThe hydrophobic tails make the quantum dots dispersible in non-polar solvents.

Development of Functional Materials Incorporating Didodecylammonium Chloride

Beyond its role in the synthesis of nanomaterials, DDAC is also incorporated as a functional component in various advanced materials, imparting specific properties such as stimuli-responsive behavior and antistatic capabilities.

Gene therapy requires safe and efficient vectors to deliver genetic material into cells. Nanocarriers are a promising non-viral approach for gene delivery. nih.govlahannlab.comfrontiersin.org The cationic nature of DDAC makes it a suitable component for the design of such nanocarriers.

The positively charged ammonium head group of DDAC can electrostatically interact with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. This interaction allows for the condensation of the genetic material into a compact structure that can be encapsulated within a nanocarrier. This encapsulation protects the genetic material from degradation by enzymes in the body.

Furthermore, nanocarriers incorporating DDAC can be designed to be "smart," meaning they can respond to specific stimuli in the cellular environment. For example, a change in pH within a cell's endosome could trigger a change in the nanocarrier's structure, leading to the release of its genetic payload. The hydrophobic tails of DDAC can also facilitate the interaction of the nanocarrier with the cell membrane, promoting cellular uptake. Research into aliphatic quaternary ammonium functionalized nanogels has shown their potential for gene delivery applications. nih.gov

Static electricity buildup on the surface of insulating materials can be a significant problem, leading to dust attraction, electrostatic discharge, and interference with electronic equipment. Antistatic agents are compounds that, when applied to or incorporated into a material, help to dissipate this static charge. wikipedia.org

DDAC, as a quaternary ammonium salt, is an effective antistatic agent. wikipedia.org Its mechanism of action relies on its amphiphilic nature. The hydrophobic dodecyl chains anchor the molecule to the surface of the material, while the hydrophilic and ionic ammonium head group attracts moisture from the surrounding atmosphere. This absorbed water forms a thin, conductive layer on the surface of the material. This conductive layer allows for the safe and continuous dissipation of static charge, preventing its accumulation.

DDAC can be applied as an external antistatic agent, where it is coated onto the surface of a finished product, or as an internal antistatic agent, where it is mixed into the bulk of the material during manufacturing. Its effectiveness can depend on the ambient humidity, as its primary mechanism involves the absorption of water.

Application MethodDescription
External Antistatic AgentDDAC is applied to the surface of the material via spraying, dipping, or coating.
Internal Antistatic AgentDDAC is blended with the polymer melt or solution before processing.

DDAC in Nanomaterial-Based Antiviral Coatings (Mechanism of action on surface)

This compound (DDAC), a quaternary ammonium compound (QAC), serves as a potent antiviral agent, particularly against enveloped viruses. When integrated into nanomaterial-based coatings for surfaces, its primary mechanism of action revolves around the disruption of the viral lipid envelope. This process is fundamentally driven by electrostatic and hydrophobic interactions between the DDAC molecules immobilized on the nanomaterial surface and the viral particles that come into contact with the coating.

The nanomaterial scaffold, often composed of materials like silica, provides a high surface area for the stable immobilization of DDAC. This ensures a high concentration of the cationic surfactant is presented to the surrounding environment, enhancing the antiviral efficacy of the surface. The mechanism of viral inactivation by these DDAC-nanomaterial coatings can be detailed in a multi-step process:

Electrostatic Attraction: Viral envelopes are typically negatively charged. The cationic head of the DDAC molecule, which is positively charged, initiates an electrostatic attraction with the virus. This initial interaction is crucial for bringing the virus into close proximity with the coated surface.

Hydrophobic Interaction and Membrane Disruption: Following the initial electrostatic binding, the two long hydrophobic alkyl chains (dodecyl chains) of the DDAC molecule penetrate the lipid bilayer of the viral envelope. This insertion disrupts the ordered structure of the lipid membrane, leading to increased permeability.

Leakage of Viral Components: The disruption of the envelope's integrity results in the leakage of the internal viral components, including the genetic material (RNA or DNA). This loss of essential components renders the virus inactive and unable to infect host cells.

Research has shown that the immobilization of DDAC on nanoparticles, such as silica nanoparticles, creates a stable antiviral surface where the surfactant does not need to leach into the surrounding environment to be effective. The nanoparticle acts as a carrier, effectively presenting the DDAC molecules for interaction with viruses that land on the surface. This sustained, localized antiviral activity is a key advantage of incorporating DDAC into nanomaterial-based coatings.

The effectiveness of these coatings is influenced by factors such as the density of DDAC on the nanoparticle surface and the specific type of nanomaterial used as a carrier. A higher density of the immobilized cationic surfactant generally leads to a more rapid and efficient inactivation of viruses.

Detailed Research Findings

Studies on polycationic coatings, a class of materials that includes DDAC, have demonstrated their ability to inactivate enveloped viruses like influenza. Scanning electron microscopy has visually confirmed the destructive interaction between these coatings and viral particles, showing compromised viral structures after contact. The mechanism involves the adhesion of the virus to the polycationic surface, followed by the leakage of its genomic material, leading to inactivation.

The following table summarizes hypothetical research findings on the antiviral efficacy of a DDAC-silica nanoparticle coating against an enveloped virus, illustrating the typical data obtained in such studies.

Contact Time (minutes)Viral Titer (PFU/mL) on Control SurfaceViral Titer (PFU/mL) on DDAC-Nanomaterial Coated SurfaceLog ReductionViral Inactivation Efficiency (%)
01.0 x 10^61.0 x 10^600
109.8 x 10^55.0 x 10^41.395.0
309.5 x 10^51.0 x 10^33.099.9
609.2 x 10^5&lt;10&gt;5.0&gt;99.999

Supramolecular Chemistry Involving Didodecylammonium Chloride

Self-Assembly of DDAC in Supramolecular Architectures

Didodecylammonium chloride, as a double-chain cationic surfactant, exhibits a strong tendency to self-assemble in aqueous solutions, a phenomenon driven by the hydrophobic effect. The two long dodecyl chains form a hydrophobic domain, while the quaternary ammonium (B1175870) headgroup provides a hydrophilic character. This amphiphilic nature dictates the formation of various supramolecular structures, including micelles, vesicles, and lamellar phases.

The specific architecture adopted by DDAC is highly dependent on factors such as concentration, temperature, and the presence of other molecules or ions. In aqueous solutions, DDAC is known to form bilayer structures. The chloride counterion, being strongly bound to the didodecyldimethylammonium (B1216837) (DDA+) cation, favors the formation of these lamellar arrangements over spherical micelles.

Research into the aggregate formation of mixtures of didodecyldimethylammonium bromide (DDAB) and DDAC has provided further insight into their self-assembly behavior. Studies have shown a sequence of structures forming with increasing surfactant concentration, starting from monomers to small aggregates, then to a mixture of aggregates and vesicles, and finally to a vesicular phase rsc.org. Cryogenic transmission electron microscopy has been instrumental in visualizing these vesicular structures.

Furthermore, investigations into the toxicological effects of DDAC have revealed the formation of lamellar body-like structures within cells. This observation underscores the profound impact of DDAC's self-assembly properties on biological systems, where it can interact with and disrupt cellular membranes.

The table below summarizes the types of supramolecular architectures formed by this compound and related systems.

Surfactant SystemSupramolecular Architecture(s)Influencing Factors
This compound (DDAC) in waterBilayer structures, Lamellar phasesConcentration, Temperature
Mixture of DDAC and Didodecyldimethylammonium bromide (DDAB)Monomers, Small aggregates, VesiclesTotal surfactant concentration, Mixing ratio
DDAC in biological environmentsLamellar body-like structuresInteraction with cellular components

Host-Guest Chemistry with DDAC and Related Ammonium Salts

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While direct and extensive research on this compound as a primary component in host-guest systems is not widely documented, the behavior of structurally related ammonium salts provides a strong indication of its potential in this area.

A notable example is the host-guest chemistry of a water-soluble pillar nih.govarene dodecyl-ammonium chloride. In this system, the pillar nih.govarene acts as a macrocyclic host, encapsulating guest molecules such as aromatic sulfonic acids within its cavity. The dodecyl-ammonium chloride moiety plays a crucial role in the solubility and stability of the host molecule in aqueous media nih.govnih.gov. The formation of these host-guest complexes is driven by a combination of hydrophobic interactions and electrostatic forces.

The binding in these systems can be highly specific and is often reversible, responding to external stimuli such as pH changes. For instance, the complexation between the pillar nih.govarene dodecyl-ammonium chloride and its guests can be controlled by altering the pH of the solution, which affects the protonation state of the molecules involved nih.govnih.gov.

Given its structural features, DDAC itself could potentially act as a guest molecule, with its long alkyl chains being encapsulated by a hydrophobic cavity of a larger host molecule. Conversely, the organized, hydrophobic microenvironments created by the self-assembly of DDAC into micelles or vesicles could serve as hosts for smaller guest molecules.

The following table outlines key aspects of host-guest chemistry involving a related dodecyl-ammonium salt.

Host MoleculeGuest Molecule(s)Driving Forces for ComplexationKey Features
Water-soluble pillar nih.govarene dodecyl-ammonium chlorideAromatic sulfonic acids (e.g., p-toluenesulfonic acid, 2-naphthalenesulfonic acid)Hydrophobic interactions, Electrostatic forcespH-responsive binding, Reversible complexation

Chiral Recognition in this compound-Based Systems

Chiral recognition, the ability of a chiral molecule or system to differentiate between the enantiomers of another chiral compound, is a critical process in many areas of science. In supramolecular chemistry, chiral recognition can be achieved through the use of chiral hosts or by the formation of chiral aggregates from achiral molecules.

While there is a lack of direct studies demonstrating the use of this compound for chiral recognition, the principles of supramolecular chirality suggest its potential in this field. The self-assembly of achiral DDAC molecules can, under certain conditions or in the presence of a chiral co-factor, lead to the formation of chiral supramolecular structures such as helical micelles or twisted ribbons. These chiral aggregates can then provide a chiral environment for the selective binding of enantiomers.

The mechanism of chiral recognition in such systems often involves a combination of interactions, including electrostatic, hydrophobic, and steric effects. The chiral cavities or surfaces of the supramolecular assemblies can create a diastereomeric relationship with the enantiomers of a guest molecule, leading to differences in binding affinity.

For instance, in other micellar systems, chiral recognition has been successfully demonstrated. Molecularly imprinted micelles, where a chiral template is used during the formation of the micelle, can create specific binding sites that recognize the template's enantiomer with high selectivity rsc.orgnih.gov. Similar strategies could potentially be applied to DDAC-based systems.

Furthermore, the use of chiral selectors in techniques like capillary electrophoresis often involves micellar systems. While DDAC is not a commonly cited chiral selector itself, its ability to form organized assemblies makes it a candidate for modification with chiral moieties or for use in conjunction with other chiral molecules to induce enantioselective separations.

The table below describes the general principles of chiral recognition in micellar systems, which could be applicable to DDAC-based aggregates.

Principle of Chiral RecognitionDescriptionPotential Application to DDAC Systems
Formation of Chiral AggregatesSelf-assembly of achiral surfactants into chiral superstructures.Induction of chirality in DDAC assemblies through chiral co-solutes or physical forces.
Molecularly Imprinted MicellesCreation of specific, chiral binding sites by using a chiral template during micelle formation.Templating DDAC micelles with a chiral molecule to create enantioselective cavities.
Micellar Electrokinetic ChromatographyUse of micelles as a pseudostationary phase for the separation of enantiomers.Functionalization of DDAC or its use with chiral additives to act as a chiral selector.

Analytical and Characterization Methodologies in Didodecylammonium Chloride Research

Spectroscopic Techniques for DDAC Analysis

Spectroscopy is a cornerstone in the study of DDAC, providing invaluable information on its structure, aggregation, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure and dynamics of DDAC. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the compound by identifying the chemical environments of each nucleus. ceitec.cz One-dimensional techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the two long dodecyl chains. ceitec.cz

For a more comprehensive structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons within the DDAC molecule. scielo.brmdpi.com

Beyond simple structural verification, NMR is instrumental in studying the conformational behavior of DDAC's alkyl chains. Studies on similar n-dodecylammonium chloride systems using Deuterium (²H) NMR on selectively deuterated molecules have provided evidence for local trans-gauche conformational changes within the chains. nih.govresearchgate.net Furthermore, ¹H NMR relaxometry, which measures spin-lattice relaxation times (T₁), reveals insights into fast local motions, translational diffusion, and the collective molecular dynamics of the chains in different phases. nih.govresearchgate.net

Table 1: Application of NMR Techniques in DDAC Structural and Conformational Analysis

NMR TechniqueInformation ObtainedSpecific Application to DDAC
¹H and ¹³C NMRChemical shifts, number and type of hydrogen/carbon atoms.Structural verification, purity assessment, assignment of signals for the dodecyl chains and ammonium (B1175870) headgroup.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H).Unambiguous assignment of all proton and carbon signals in the DDAC molecule.
²H NMR (on deuterated samples)Molecular orientation and dynamics.Evidence of local trans-gauche conformational changes in the alkyl chains. nih.govresearchgate.net
¹H NMR Relaxometry (T₁)Molecular motion and diffusion.Characterization of fast local motions, translational diffusion, and collective chain dynamics in aggregated states. nih.gov

Infrared (IR) and Raman Spectroscopy for Molecular Interactions and Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing the vibrations of its chemical bonds. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups within DDAC and studying intermolecular interactions. researchgate.net

The FTIR spectrum of DDAC shows characteristic absorption bands corresponding to the vibrations of its hydrocarbon chains and ammonium headgroup. For instance, strong peaks are observed for the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups. The bending deformations of these groups are also clearly visible. researchgate.net The C-N stretching vibrations and C-H out-of-plane bending provide information about the environment of the cationic headgroup and its interaction with the chloride counter-ion. researchgate.net Changes in the position and shape of these bands can indicate alterations in molecular packing and phase transitions. For the closely related didodecyldimethylammonium (B1216837) bromide (DDAB), FTIR data has revealed that the lipid bilayers on nanoparticle surfaces are in an ordered gel phase. nih.gov

Table 2: Characteristic FTIR Absorption Bands for DDAC

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~2927Asymmetric CH₂ stretching researchgate.net
~2858Symmetric CH₂ stretching researchgate.net
~1470CH₂ bending deformation (scissoring) researchgate.net
~1380C-H bending in alkyl groups researchgate.net
~1020Aliphatic C-N stretching researchgate.net
~940C-H out-of-plane bending researchgate.net

Raman spectroscopy offers complementary information, as it is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the conformation of the long alkyl chains in DDAC aggregates.

UV-Vis Spectroscopy for Aggregation and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method to study the aggregation behavior of surfactants like DDAC, most notably for determining the Critical Micelle Concentration (CMC). mdpi.comnih.gov The CMC is the concentration at which surfactant monomers begin to self-assemble into larger structures like micelles. Since DDAC itself does not have a strong chromophore in the UV-Vis range, the CMC is typically determined indirectly using a probe molecule (a dye or other chromophore) that exhibits a change in its absorption spectrum upon partitioning into the hydrophobic micellar core. researchgate.netrsc.org A plot of the absorbance of the probe at a specific wavelength versus the logarithm of the DDAC concentration will show a distinct change in slope at the CMC. suntextreviews.org

UV-Vis spectroscopy is also valuable for studying the interaction of DDAC with other molecules or nanoparticles. For instance, the formation of DDAC-coated silver chloride nanoparticles can be monitored by the appearance of a strong absorption peak, as the coating influences the particle's surface plasmon resonance. researchgate.net When DDAC interacts with other chromophoric molecules, changes in the absorption spectra, such as a shift in wavelength (red or blue shift) or a change in absorbance intensity (hypochromism or hyperchromism), can provide evidence of binding and offer insights into the nature of the interaction. nih.govnih.gov

Microscopic and Scattering Techniques

While spectroscopic methods probe molecular-level properties, microscopic and scattering techniques are essential for visualizing the larger-scale structures that DDAC forms through self-assembly.

Electron Microscopy (SEM, TEM, Cryo-TEM) for Aggregate Morphology

Electron microscopy provides direct visualization of the morphology of DDAC aggregates. Transmission Electron Microscopy (TEM) studies of DDAC in aqueous suspension have identified suspended particles with diameters ranging from approximately 8 nm to 55 nm. nih.gov

For imaging hydrated, self-assembled structures in their near-native state, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the technique of choice. nih.gov This method involves flash-freezing a thin film of the sample solution, preserving the delicate aggregate structures in a vitrified, amorphous ice layer. Studies on closely related double-tailed surfactants have utilized Cryo-TEM to directly observe the formation of vesicles and their coexistence with micelles at certain concentrations. bgu.ac.il In toxicological studies, TEM has been used to visualize the formation of lamellar body-like structures within human bronchial epithelial cells after exposure to DDAC, providing insight into its mechanism of action at a subcellular level. nih.gov

Table 3: Morphological Structures of DDAC and Related Surfactants Observed by Electron Microscopy

TechniqueObserved StructureSystem StudiedReference
TEMSuspended particles (~8 nm and ~55 nm)DDAC in distilled water nih.gov
TEMLamellar body-like structuresHuman cells exposed to DDAC nih.gov
Cryo-TEMVesicles and micellesDidodecyldimethylammonium hydroxide (B78521)/acetate (B1210297) bgu.ac.il

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the size, shape, and internal structure of DDAC self-assemblies in solution on the nanometer to sub-micrometer scale. uni-saarland.denih.gov These methods measure the intensity of scattered X-rays or neutrons as a function of the scattering angle. The resulting scattering pattern contains information about the average size, shape, and spatial arrangement of the aggregates.

Analysis of SAXS and SANS data can distinguish between different aggregate morphologies, such as spherical or cylindrical micelles, vesicles, or more complex liquid crystalline phases. acs.org By fitting the scattering data to mathematical models, quantitative information can be extracted, including the dimensions of the aggregates (e.g., micelle radius, bilayer thickness) and the aggregation number (the number of monomers per micelle). nih.govuni-saarland.de Studies on didodecyldimethylammonium (DDA+) surfactants have shown that insoluble systems like DDAC tend to form lamellar (Lα) structures when dispersed in a dilute solution. acs.org SANS experiments, often performed using deuterated solvents like D₂O to enhance contrast, can provide complementary information, particularly regarding the internal structure of the aggregates, such as the arrangement of the hydrophobic tails and hydrophilic headgroups. acs.org

Table 4: Structural Information from SAXS/SANS on DDAC and Related Systems

ParameterInformation ProvidedRelevance to DDAC
Scattering Curve AnalysisOverall shape and size of aggregates (e.g., spherical, cylindrical, lamellar).Identifies the type of self-assembled structures formed by DDAC in solution.
Form Factor P(q)Shape and size of individual scattering bodies (e.g., micelles, vesicles).Allows for detailed modeling of the dimensions of DDAC aggregates. acs.org
Structure Factor S(q)Interparticle interactions and spatial arrangement.Describes how DDAC aggregates are ordered relative to one another in solution. acs.org
Phase IdentificationCharacteristic diffraction patterns identify liquid crystalline phases.Studies show DDAC can form lamellar (Lα) phases. acs.org

Optical Microscopy for Phase Behavior

Optical microscopy is a valuable tool for the direct visualization of the phase behavior of surfactant systems, including those of didodecylammonium chloride (DDAC). This technique allows for the observation of different liquid crystalline phases and their transitions as a function of concentration, temperature, and pressure. By observing changes in texture, birefringence, and domain structures, researchers can identify various phases such as lamellar, hexagonal, and cubic phases.

In studies of similar long-chain quaternary ammonium compounds like dioctadecyldimethylammonium bromide (2C₁₈Br) and chloride (2C₁₈Cl), high-pressure light-transmittance measurements have been effectively used to observe bilayer phase transitions. nih.gov For instance, the 2C₁₈Cl bilayer was observed to undergo transitions from a stable lamellar crystalline (Lc) phase to a stable lamellar gel (Lβ) phase at 19.7 °C, and then to a stable lamellar liquid crystalline (Lα) phase at 39.9 °C under atmospheric pressure. nih.gov Applying pressure almost linearly increased the temperatures of these phase transitions. nih.gov Although specific data for DDAC is not detailed in the provided sources, these findings on analogous compounds illustrate the methodology. The changes in light transmittance correspond to alterations in the packing and order of the surfactant molecules, providing insight into the phase boundaries.

The general principle involves placing a sample of the DDAC solution between two glass slides on a temperature-controlled stage of a polarized light microscope. As the temperature or concentration is varied, the sample is observed for changes in its optical properties. Anisotropic phases, such as lamellar and hexagonal phases, will be birefringent and will show characteristic textures under polarized light. Isotropic phases, like the micellar solution or cubic phases, will appear dark. The transitions between these phases can be accurately mapped to construct a phase diagram.

Electrochemical and Conductometric Methods

Conductivity Measurements for Micellization Determination

Conductivity measurement is a widely used, straightforward, and precise method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. nih.govnih.gov The principle behind this technique is the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, DDAC exists primarily as individual ions (didodecylammonium cations and chloride anions), and the conductivity increases linearly with concentration as more charge carriers are added. youtube.com

The degree of micelle ionization (β), which represents the fraction of counterions that remain dissociated from the micelle, can also be calculated from the ratio of the slopes of the two linear portions of the plot (above and below the CMC). nih.gov Studies on similar alkyltrimethylammonium chlorides have shown that the CMC decreases with increasing surfactant alkyl chain length and with the addition of salt. nih.gov

PropertyDescriptionMethod of Determination
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles in solution.Determined from the breakpoint in the plot of specific conductivity versus surfactant concentration.
Degree of Micelle Ionization (β) The fraction of counterions that are not bound to the micelle surface.Calculated from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC.

Electrochemical Characterization of DDAC Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior and interfacial properties of surfactants like DDAC. While the didodecylammonium ion itself is not typically redox-active, its electrochemical behavior can be studied to understand its interaction with electrodes and other molecules.

In a study on the closely related compound didodecyldimethylammonium bromide (DDAB), modern electrochemical methods were used for its characterization. researchgate.netscirp.orgscirp.org The cyclic voltammetric behavior of DDAB was found to be highly dependent on the pH of the medium. researchgate.netscirp.org In acidic and neutral media, the compound exhibited reduction peaks, while in strongly alkaline conditions, an oxidation peak was observed. researchgate.netscirp.org For example, in acidic conditions, the electrochemical reduction of DDAB was found to be a two-electron, two-proton process. researchgate.netscirp.org In a neutral medium, the reduction involved a three-electron, three-proton mechanism. researchgate.netscirp.org

These electrochemical techniques can also be used to determine important physicochemical parameters. The diffusion coefficient of the surfactant can be calculated using the Randles-Sevcik equation from cyclic voltammetry data. researchgate.netscirp.org Such studies provide valuable insights into the mechanisms of interaction and potential degradation pathways of these quaternary ammonium compounds.

ParameterMethodKey Findings (for DDAB)
Redox Behavior Cyclic Voltammetry (CV)pH-dependent; reduction peaks in acidic/neutral media, oxidation in alkaline media. researchgate.netscirp.org
Diffusion Coefficient Cyclic Voltammetry (CV) & Randles-Sevcik EquationDetermined from voltammetric data. researchgate.netscirp.org
Reduction Mechanism Cyclic Voltammetry (CV)In acidic medium: 2e⁻, 2H⁺ process. In neutral medium: 3e⁻, 3H⁺ process. researchgate.netscirp.org

Other Physicochemical Characterization Methods

Surface Tension and Interfacial Tension Measurements

Surface tension and interfacial tension measurements are fundamental for characterizing the surface activity of surfactants like DDAC. These measurements are crucial for determining the CMC and understanding the adsorption behavior of the surfactant at interfaces. researchgate.net

Surface tension is the force per unit length at the surface of a liquid, which in this case is an aqueous solution of DDAC. As the concentration of DDAC increases from zero, the surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. This decrease continues until the interface becomes saturated with surfactant monomers. At this point, micelles begin to form in the bulk solution, and the surface tension reaches a plateau. The concentration at which this plateau begins corresponds to the CMC. erau.edu Common methods for measuring equilibrium surface tension include the Wilhelmy plate method and the Du Noüy ring method. biolinscientific.comtegewa.de

Interfacial tension is the analogous property at the interface between two immiscible liquids, such as a DDAC aqueous solution and an oil (e.g., hexane). bohrium.com The measurement of interfacial tension as a function of concentration also allows for the determination of the CMC. Furthermore, studying interfacial tension under varying conditions, such as pressure, can provide thermodynamic data about the adsorption process, including volume changes associated with the adsorption of surfactant monomers or the transfer of surfactant from a micellar state to the interface. bohrium.com

Measurement TechniquePrincipleInformation Obtained
Wilhelmy Plate Method Measures the force required to pull a thin plate out of the liquid surface. erau.eduEquilibrium surface tension, CMC.
Du Noüy Ring Method Measures the maximum force required to pull a platinum ring from the liquid surface. biolinscientific.comEquilibrium surface tension, CMC.
Pendant Drop Tensiometry Analyzes the shape of a drop of liquid hanging from a needle to determine surface or interfacial tension. tegewa.deDynamic and equilibrium surface/interfacial tension.
Spinning Drop Method Measures the shape of a rotating drop of a less dense phase within a denser phase to determine ultra-low interfacial tension. nih.govInterfacial tension.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension, making it ideal for characterizing the micelles formed by DDAC. malvernpanalytical.comhoriba.comwikipedia.org

The technique is based on the principle of Brownian motion. usp.org When a laser beam passes through a solution containing micelles, the particles scatter the light. Because the micelles are in constant, random thermal motion, the intensity of the scattered light fluctuates over time. bettersizeinstruments.com DLS measures the rate of these intensity fluctuations and relates them to the diffusion coefficient of the particles. horiba.com Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. usp.org

The diffusion coefficient (D) is then used to calculate the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation: wikipedia.org

Rₕ = k₈T / 6πηD

where k₈ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The result is typically presented as an intensity-weighted size distribution, which can be converted to a volume or number-based distribution. DLS provides the average hydrodynamic size and the polydispersity index (PDI), a measure of the broadness of the size distribution. usp.org

ParameterDescriptionHow it is Determined
Hydrodynamic Radius (Rₕ) The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured (e.g., a DDAC micelle).Calculated from the diffusion coefficient using the Stokes-Einstein equation.
Z-Average Diameter The intensity-weighted mean hydrodynamic diameter.Derived from the cumulants analysis of the DLS correlation function. malvernpanalytical.com
Polydispersity Index (PDI) A dimensionless measure of the heterogeneity of sizes of particles in a mixture. Values close to 0 indicate a monodisperse (uniform) sample. usp.orgAlso derived from the cumulants analysis.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a critical parameter in the study of colloidal systems and surface chemistry, representing the magnitude of the electrostatic potential at the slipping plane of a particle's electrical double layer. nih.govrsc.org This measurement provides an indirect quantification of the surface charge of particles or materials suspended in a liquid medium. researcher.lifelsu.edu It is a key indicator of the stability of colloidal dispersions; particles with high positive or negative zeta potential values (e.g., greater than +30 mV or less than -30 mV) exhibit strong electrostatic repulsion, which prevents aggregation and enhances stability. nih.govwyatt.com Conversely, systems with zeta potentials close to zero are prone to flocculation and instability. wyatt.comparticletechlabs.com The analysis of zeta potential is therefore essential for understanding and predicting the interactions between surfaces and charged molecules like this compound (DDAC).

The most common technique for determining zeta potential is electrophoretic light scattering (ELS). nih.gov In this method, an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. nanocomposix.com A laser illuminates the particles, and the scattered light is detected. The velocity of the particles, known as the electrophoretic mobility, is determined from the Doppler shift of this scattered light. nanocomposix.com The zeta potential is then calculated from the electrophoretic mobility using the Henry equation, which also considers the dielectric constant and viscosity of the medium. nanocomposix.com

In research involving this compound, a cationic surfactant, zeta potential measurements are invaluable for elucidating its adsorption behavior and interaction with various surfaces. By measuring the zeta potential of a surface before and after the introduction of DDAC, researchers can quantify the change in surface charge resulting from the surfactant's adsorption.

Detailed Research Findings

Research in mineral flotation has utilized zeta potential measurements to understand the selective adsorption of DDAC onto different minerals. In one study, the surface charges of fluorapatite (B74983) and K-feldspar were analyzed at a pH of 3.0 before and after the addition of DDAC. The results showed that the initial surface charges of the two minerals were significantly different, which influenced their interaction with the cationic DDAC collector. researchgate.net

Zeta Potential of Mineral Surfaces at pH 3.0 Before and After DDAC Addition. researchgate.net
MineralZeta Potential without DDAC (mV)Zeta Potential with DDAC (mV)
Fluorapatite+5.0Data indicates a slight increase
K-feldspar-22.5Data indicates a significant positive shift

As shown in the table, K-feldspar exhibited a strong negative surface charge, leading to a strong electrostatic attraction for the positively charged DDAC molecules. In contrast, fluorapatite had a weak positive charge, resulting in a much weaker interaction. researchgate.net

Another area where zeta potential analysis has been crucial is in the development of disinfectant products containing DDAC. A study investigating the adsorption of DDAC onto various wipe materials found a strong correlation between the material's zeta potential and the amount of DDAC it adsorbed from a solution. cardiff.ac.uk The zeta potentials of five different materials were measured at pH 7.2, which was equivalent to the pH of the disinfectant formulation. cardiff.ac.uk

Correlation of Material Zeta Potential with DDAC Adsorption at pH 7.2. cardiff.ac.uk
Wipe MaterialZeta Potential (mV) at pH 7.2DDAC Adsorption/Depletion
Polypropylene (B1209903) (PP)~ -63Low (25% depletion)
Polyethylene terephthalate (B1205515) (PET)~ -73Low
Viscose~ -8High (nearly 70% depletion)

Unexpectedly, the research revealed a negative correlation, where materials with a more negative zeta potential, such as polypropylene and PET, adsorbed less DDAC. cardiff.ac.uk Viscose, with a zeta potential closer to neutral, showed significantly higher adsorption, depleting nearly 70% of the DDAC from the solution. cardiff.ac.uk This finding underscores that while zeta potential is a primary indicator of electrostatic interactions, other factors can also influence the complex adsorption processes of surfactants like DDAC onto surfaces. cardiff.ac.uk These measurements are vital for optimizing product formulations to ensure the effective delivery of the active agent.

Theoretical and Computational Approaches in Didodecylammonium Chloride Research

Molecular Dynamics Simulations of DDAC Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of DDAC, MD simulations provide detailed information about the dynamic behavior of the compound in various environments.

Research employing techniques such as differential scanning calorimetry and nuclear magnetic resonance has investigated the relationship between molecular dynamics and the phase properties of n-dodecylammonium chloride, a closely related compound. h5mag.com These studies reveal distinct dynamic behaviors in different temperature phases:

Low-Temperature Phase: The alkylammonium chains are largely rigid, with methyl and ammonium (B1175870) groups undergoing threefold reorientation. h5mag.com

Intermediate-Temperature Phase: An increase in temperature leads to trans-gauche isomerization, indicating greater movement within the alkyl chains. h5mag.com

High-Temperature Phase: The entire chains exhibit reorientation around their long axes. h5mag.com

These simulations and related experimental data are crucial for understanding how the molecular motion within DDAC assemblies, such as bilayers, influences their macroscopic properties. This knowledge is fundamental to understanding more complex systems, including lipid bilayers and biological membranes. h5mag.com MD simulations can model the interactions between DDAC molecules, solvent molecules, and other present ions, elucidating factors that control the stability and structure of DDAC aggregates.

Table 1: Phase-Dependent Molecular Dynamics in Alkylammonium Chloride

Temperature PhasePrimary Molecular MotionChain Dynamics
LowThreefold reorientation of methyl and ammonium groupsRigid
IntermediateTrans-gauche isomerization of alkyl chainsFlexible
HighReorientation of the whole chain about its long axisHighly Mobile

Computational Modeling of DDAC Self-Assembly and Interactions

Computational modeling is essential for understanding the self-assembly of surfactants like DDAC into complex structures such as micelles, bilayers, and vesicles. These models can predict how changes in the molecular structure or environmental conditions will affect the resulting aggregate morphology.

The self-assembly process is driven by a delicate balance of forces, including hydrophobic interactions between the dodecyl chains and electrostatic interactions involving the ammonium headgroups and chloride counterions. Computational models can simulate these interactions to predict the formation and phase behavior of DDAC aggregates. For instance, studies on didodecyldimethylammonium (B1216837) (DDA+) surfactants, which share the same hydrophobic tails as DDAC, show that the type of counterion significantly influences the phase behavior and the types of structures formed. encyclopedia.pub While DDAC is sparingly soluble in water, it swells to form bilayer structures and lamellar (Lα) phases. encyclopedia.pub

Computational approaches used to model self-assembly include:

Self-Consistent Field Theory (SCFT): This method is used to predict the phase behavior of block copolymers and can be adapted for surfactant systems. nih.gov

Coarse-Grained Modeling: This approach simplifies the molecular representation to study larger systems over longer timescales, which is crucial for observing self-assembly phenomena.

Perturbation Theory-Linear Free Energy Relationships (PT-LFER): These models can predict various physicochemical properties related to the self-aggregation of mixed molecular systems, reducing the need for extensive trial-and-error experiments. osti.govsemanticscholar.org

These models are instrumental in designing new systems and predicting the properties of surfactant formulations for various applications. osti.govsemanticscholar.org

Table 2: Influence of Counterions on Didodecyldimethylammonium (DDA+) Surfactant Assembly

CounterionObserved Phase/Structure
Chloride (Cl⁻)Lamellar (Lα) phases, bilayer structures
Sulfate (B86663) (SO₄²⁻)Lamellar (Lα) phases, bilayer structures
Acetate (B1210297) (CH₃COO⁻)Elongated micelles
Hydroxide (B78521) (OH⁻)Varies with concentration

Application of Machine Learning and Chemoinformatics in DDAC Research

Machine learning (ML) and chemoinformatics are transforming chemical research by enabling the prediction of molecular properties and activities from chemical structure data. For a compound like DDAC, these tools offer powerful methods to accelerate discovery and optimization.

Chemoinformatics and QSAR: Chemoinformatics uses computational methods to analyze chemical information. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific activity or property.

For DDAC and other quaternary ammonium compounds (QACs), QSAR models can be developed to predict:

Antimicrobial Activity: By training a model on a dataset of QACs with known minimum inhibitory concentrations (MICs), it is possible to predict the antibacterial potency of new or untested DDAC derivatives. japsonline.com

Physicochemical Properties: QSPR models can predict properties like the critical micelle concentration (CMC), which is a key parameter for surfactant performance. researchgate.netdntb.gov.ua

Toxicity: Predicting potential toxicological endpoints is crucial for safety assessment. ML-based QSAR models have been successfully used to classify lung surfactant inhibitors, a relevant area for inhaled substances. acs.org

Machine Learning and AI in Formulation and Discovery: Machine learning algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, are the engines behind modern QSAR/QSPR modeling. encyclopedia.pubnih.govnih.gov Beyond prediction, generative AI models are being used for the de novo design of new molecules. osti.govresearchgate.net In the context of DDAC research, this could involve:

Designing Novel Surfactants: Generative models can be trained on databases of known surfactants to propose novel molecular structures, including QACs, with optimized properties for specific applications. semanticscholar.orgresearchgate.netdigitellinc.com

Optimizing Formulations: AI can analyze complex data from formulation experiments to predict the performance of surfactant mixtures, reducing development time and costs. h5mag.comencyclopedia.pub For example, AI can be used to predict the phase behavior of surfactant-water systems based on molecular structure and composition. nih.gov

The application of these computational techniques allows researchers to explore the vast chemical space around the DDAC structure, screen for molecules with enhanced performance or improved safety profiles, and accelerate the development of new surfactant-based technologies. h5mag.comdigitellinc.com

Table 3: Potential Applications of ML and Chemoinformatics in DDAC Research

TechniqueApplication AreaPredicted Endpoint/Outcome
QSAR/QSPR ModelingAntimicrobial EfficacyMinimum Inhibitory Concentration (MIC)
QSAR/QSPR ModelingSurfactant PropertiesCritical Micelle Concentration (CMC)
Machine Learning ClassificationSafety AssessmentToxicity classification (e.g., lung surfactant inhibition)
Generative AI ModelsNew Molecule DesignNovel QAC structures with desired properties
AI-driven AnalysisFormulation ScienceOptimal composition for surfactant mixtures

Emerging Research Frontiers for Didodecylammonium Chloride

Novel Syntheses and Derivatives with Tailored Properties

The classical synthesis of quaternary ammonium (B1175870) compounds (QACs) like DDAC often involves the Menschutkin reaction, a bimolecular nucleophilic substitution between a tertiary amine and an alkyl halide. nih.gov However, current research is actively exploring more efficient and environmentally benign synthetic routes. One promising approach involves the use of dimethyl carbonate as a "green" alkylating agent, which can lead to high conversions for tertiary amines. researchgate.net Furthermore, novel synthetic strategies are being developed to create DDAC derivatives with tailored properties by introducing different counterions. For instance, a series of quaternary ammonium salts with new counterions such as bicarbonate, acetate (B1210297), propionate, and lactate have been successfully synthesized through ion exchange reactions. researchgate.net These modifications can significantly influence the compound's solubility, thermal stability, and biological activity.

Another avenue of innovation lies in the synthesis of QACs from natural resources like coconut oil and tallow. tsijournals.com This approach involves the preparation of amides from these natural oils, followed by reaction with alkyl halides to yield the final QAC product. tsijournals.com Such methods offer a sustainable alternative to traditional synthetic pathways. The development of polymerizable QAC monomers functionalized with groups like carboxylic acids or methoxysilanes represents another significant advancement. nih.gov These monomers can be incorporated into copolymers and composites, imparting unique properties to the resulting materials. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Green Alkylating Agents Use of reagents like dimethyl carbonate. researchgate.netEnvironmentally friendly, high conversion rates. researchgate.net
Counterion Exchange Synthesis of derivatives with novel counterions (e.g., bicarbonate, acetate). researchgate.netTailored solubility, stability, and bioactivity. researchgate.net
Natural Feedstocks Utilization of renewable resources like coconut oil and tallow. tsijournals.comSustainable and potentially cost-effective. tsijournals.com
Polymerizable Monomers Incorporation of functional groups for polymerization. nih.govCreation of functional materials with antimicrobial and adhesive properties. nih.gov

Advanced Characterization Techniques for DDAC Assemblies

The self-assembly of DDAC in aqueous solutions leads to the formation of various supramolecular structures, such as micelles and vesicles. Understanding the morphology and dynamics of these assemblies is crucial for their application. Advanced characterization techniques are providing unprecedented insights into these complex systems.

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for probing the structure of DDAC assemblies on the nanoscale. acs.orgnih.gov Studies using SANS have revealed that the self-assembly of DDAC is highly dependent on the nature of the counterion. acs.org For example, with phosphate and bicarbonate counterions, DDAC forms an extended isotropic micellar solution, while with the hydrogen oxalate counterion, it forms lamellar structures. acs.org SAXS analysis can provide detailed structural parameters of these assemblies, such as bilayer thickness and area per lipid in multilamellar vesicles. nih.gov

Cryo-transmission electron microscopy (cryo-TEM) offers direct visualization of the morphology of self-assembled structures in their native, hydrated state. beilstein-journals.orgbuketov.edu.kz This technique has been instrumental in observing the coexistence of different structures, such as spherical micelles and branched rod-like hybrid micelles in polymer/surfactant systems. buketov.edu.kz For instance, TEM has been used to characterize the suspended state of DDAC in deionized water, revealing particles with diameters around 8 nm and 55 nm. nih.gov

Dynamic light scattering (DLS) is another valuable tool for investigating the size and relaxation dynamics of DDAC assemblies in solution. buketov.edu.kz DLS studies on hybrid micellar systems have identified multiple relaxation modes, which can be attributed to the diffusion of entangled micellar chains and electrostatic repulsion between micelles. buketov.edu.kz

Computational Design and Predictive Modeling of DDAC Behavior

Computational modeling has emerged as an indispensable tool for understanding and predicting the behavior of complex molecular systems like DDAC assemblies. Molecular dynamics (MD) simulations, in particular, provide a powerful means to investigate the spontaneous self-assembly of surfactants and the properties of the resulting structures at an atomistic level. youtube.comresearchgate.net

Coarse-grained (CG) MD simulations, which group atoms into larger interaction sites, enable the study of larger systems and longer timescales, making them well-suited for modeling the self-assembly of surfactants into micelles and bilayers. rsc.org These simulations can predict the formation of different phases, such as hexagonal and lamellar structures, under various conditions. rsc.org All-atom MD simulations, while more computationally intensive, offer a higher level of detail and are used to refine our understanding of specific interactions, such as those between DDAC and lipid bilayers. nih.govuci.edu These simulations can provide insights into how the presence of a cationic lipid affects the structure and dynamics of a model cell membrane. nih.gov

Predictive modeling is also being employed to forecast the properties of novel DDAC derivatives. By combining machine learning algorithms with quantitative structure-property relationship (QSPR) studies, it is possible to predict the physicochemical and biological properties of new compounds based on their molecular structure. researchgate.netresearchgate.net This data-driven approach can significantly accelerate the design and discovery of new DDAC-based materials with desired functionalities. nih.gov For example, computational models are being developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, which is crucial for the development of new bioactive compounds. researchgate.netnih.gov

Exploration of DDAC in New Material Science Paradigms

The unique properties of DDAC make it a valuable component in the development of advanced materials. Its ability to act as a stabilizing and structure-directing agent is being harnessed in several new material science paradigms.

One significant area of application is in the synthesis and stabilization of nanoparticles. DDAC has been used as a stabilizing agent in the aqueous synthesis of silver chloride (AgCl) nanocolloidal dispersions. researchgate.net The cationic nature of DDAC allows it to form a stabilizing layer around the nanoparticles, preventing their aggregation. nih.gov Similarly, poly(diallyldimethylammonium chloride) (PDDA), a polymeric analogue of DDAC, has been utilized for the stabilization of various nanoparticles on different substrates. researchgate.net

DDAC also plays a crucial role in the formation of organoclays, which are key components of polymer nanocomposites. researchgate.netmdpi.com By exchanging the inorganic cations in clays like montmorillonite with DDAC cations, the clay becomes more compatible with organic polymer matrices. csic.esbuketov.edu.kz This organophilic modification facilitates the dispersion of the clay platelets within the polymer, leading to nanocomposites with significantly improved mechanical and thermal properties. acs.org The structure of the organic modifier, including the length of the alkyl chains, has a profound impact on the degree of exfoliation and the final properties of the nanocomposite. researchgate.net

Fundamental Understanding of DDAC Interactions at Bio-Mimetic Interfaces

The interaction of DDAC with biological membranes is fundamental to its biological activity. To elucidate these interactions at a molecular level, researchers are increasingly turning to bio-mimetic interfaces, such as supported lipid bilayers and liposomes. chemrxiv.orgmdpi.com These model systems allow for controlled studies of how cationic surfactants like DDAC affect the structure and properties of cell membranes.

Experimental techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy have been used to study the interaction of cationic lipids with phospholipid bilayers. nih.gov For example, studies on DOTAP, a cationic lipid structurally similar to DDAC, have shown that it can decrease the phase transition temperature of dipalmitoylphosphatidylcholine (DPPC) bilayers and remain miscible with the phospholipid at various ratios. nih.gov Molecular dynamics simulations complement these experimental studies by providing a detailed, atomistic view of the interactions between cationic lipids and zwitterionic phospholipids (B1166683) in a bilayer environment. nih.govresearchgate.net These simulations have revealed that the adsorption of anions to the cationic headgroups can neutralize the bilayer and induce lateral inhomogeneities. nih.gov

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and purify didodecylammonium chloride for high-purity research applications?

  • Methodological Answer : Synthesis typically involves quaternization of didodecylamine with methyl chloride or hydrochloric acid under controlled conditions. Purification steps include recrystallization from ethanol or acetone, followed by vacuum drying. Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity. Purity assessments leverage techniques such as sulfated ash testing (<1.0 mg/g) and loss-on-drying analysis (<5.0 mg/g), as standardized in pharmacopeial protocols .

Q. How is this compound characterized to confirm structural integrity and purity in experimental settings?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR for alkyl chain conformation and chloride counterion verification.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to validate melting points (e.g., 65°C for this compound) and enthalpy changes (123 J/g) .
  • Purity Tests : Clarity of solution (1.0 g in 10 mL water) and heavy metal content (<20 μg/g) per ISO guidelines .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • First Aid : Immediate flushing with water for eye/skin exposure, followed by medical consultation .
  • Waste Management : Neutralization with dilute acetic acid before disposal to minimize environmental impact.

Advanced Research Questions

Q. How do interactions between this compound and anionic surfactants (e.g., SDS) influence micelle-to-vesicle transitions?

  • Methodological Answer :

  • Experimental Design : Vary molar ratios of this compound and SDS in aqueous solutions. Monitor structural transitions using dynamic light scattering (DLS) for size distribution and cryogenic transmission electron microscopy (cryo-TEM) for morphology.
  • Key Findings : Excess SDS promotes vesicle formation, while equimolar ratios stabilize micelles. Calorimetric studies reveal enthalpy-driven transitions at critical surfactant concentrations .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

  • Methodological Answer :

  • Controlled Calorimetry : Use high-purity samples and standardized DSC protocols (heating rate: 5°C/min, nitrogen atmosphere).
  • Environmental Controls : Ensure consistent humidity and temperature during measurements.
  • Meta-Analysis : Apply PRISMA guidelines to systematically compare literature data, accounting for variables like sample purity and instrumentation .

Q. How does the alkyl chain length of ammonium salts affect their phase-change properties, and how can these be optimized for thermal management applications?

  • Methodological Answer :

  • Comparative Analysis : Study homologous series (e.g., C10 to C12 chains) using DSC and X-ray diffraction.
  • Data Table :
CompoundMelting Point (°C)Enthalpy (J/g)
This compound65123
Didecylammonium nitrate60179
Didodecylammonium iodide6580
  • Optimization : Longer alkyl chains (C12) enhance thermal stability, while nitrate counterions increase enthalpy .

Guidance for Methodological Rigor

  • Data Contradiction Analysis : Use Cochrane systematic review frameworks to evaluate bias and heterogeneity in published studies .
  • Experimental Reproducibility : Document synthesis and characterization steps per Beilstein Journal guidelines, including raw data in supplementary materials .

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